N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide
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Overview
Description
N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide is a complex organic compound that features a benzothiazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzothiazole ring followed by the introduction of the butylsulfamoyl group and the pyridine-4-carboxamide moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]nicotinamide
- N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-2-chlorobenzamide
Uniqueness
N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, as it can offer advantages over similar compounds in terms of reactivity, stability, and specificity.
Biological Activity
N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide is a compound belonging to the class of benzothiazole derivatives, which have been extensively studied for their biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.
- Molecular Formula : C₁₈H₂₃N₃O₃S₂
- Molecular Weight : 385.52 g/mol
- CAS Number : 865592-26-3
- Structure : The compound features a benzothiazole ring substituted with a butylsulfamoyl group and a pyridine carboxamide moiety, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the potential of benzothiazole derivatives in inducing apoptosis in cancer cells. For instance, compounds similar to this compound have shown significant anticancer activity through the activation of procaspase-3 to caspase-3, which is a crucial step in the apoptotic pathway.
-
Mechanism of Action :
- Procaspase Activation : The compound has been shown to activate procaspase-3 in cancer cell lines such as U937 and MCF-7. This activation leads to increased apoptosis in cells that overexpress procaspase-3 while exhibiting selectivity against those that do not【2】.
- Structure–Activity Relationship (SAR) : Research indicates that the presence of specific functional groups (like the benzothiazole moiety) enhances anticancer activity. Compounds with an ortho-hydroxy N-acylhydrazone moiety have been particularly effective【2】【4】.
-
In Vitro Studies :
- A series of related compounds were tested for their ability to activate caspase-3. For example, compounds 8j and 8k demonstrated high levels of caspase-3 activation (99% and 114%, respectively) compared to PAC-1, a known positive control【2】.
- Table 1 summarizes the IC50 values for selected compounds:
Compound | IC50 (μM) |
---|---|
8j | 5.2 |
8k | 6.6 |
PAC-1 | 0.5 |
Neuropharmacological Effects
In addition to anticancer properties, benzothiazole derivatives have been evaluated for their neuropharmacological effects. A study involving various benzothiazole derivatives indicated potential anticonvulsant activity without significant neurotoxicity or liver toxicity【4】.
Case Studies
Several case studies have been documented regarding the efficacy of benzothiazole derivatives in clinical settings:
-
Study on Anticancer Activity :
- A study published in PubMed Central evaluated a series of benzothiazole derivatives against various cancer cell lines and found that modifications in the side chains significantly affected their potency and selectivity【2】.
-
Toxicity Assessment :
- Toxicity studies conducted on related compounds showed no significant neurotoxicity or hepatotoxicity, suggesting that these compounds may be safer alternatives in therapeutic applications【4】.
Properties
IUPAC Name |
N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-2-3-8-19-26(23,24)13-4-5-14-15(11-13)25-17(20-14)21-16(22)12-6-9-18-10-7-12/h4-7,9-11,19H,2-3,8H2,1H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWVDWCLSZDFEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.